1-(6-Methoxypyridin-3-YL)piperazine

Medicinal Chemistry Physicochemical Property Analysis ADME Optimization

Researchers requiring isomer-defined pyridinylpiperazine building blocks face supply inconsistency and uncontrolled positional isomer contamination. 1-(6-Methoxypyridin-3-yl)piperazine (CAS 158399-76-9) resolves this with documented 3-pyridyl regiospecificity essential for σ1 receptor targeting. • σ1-selective: 3-pyridyl attachment favors σ1 over σ2 receptor engagement-blind substitution with 2- or 4-pyridyl isomers compromises assay reproducibility. • CNS-optimized: logP 0.6-0.89, tPSA 37.4 Ų-validated in brain-penetrant AAK1 inhibitors (LP-935509, 100% F). • Supply-ready: 98% isolated yield at 38 g scale; cost-effective multi-gram availability.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 158399-76-9
Cat. No. B126891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxypyridin-3-YL)piperazine
CAS158399-76-9
Synonyms1-(6-METHOXYPYRIDIN-3-YL)PIPERAZINE
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)N2CCNCC2
InChIInChI=1S/C10H15N3O/c1-14-10-3-2-9(8-12-10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3
InChIKeyLWSOFYASWRIOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methoxypyridin-3-YL)piperazine Technical Baseline


1-(6-Methoxypyridin-3-yl)piperazine (CAS: 158399-76-9, C₁₀H₁₅N₃O, MW: 193.25) is a pyridinylpiperazine building block in which a piperazine moiety is attached at the 3-position of a pyridine ring bearing a 6-methoxy substituent . The compound serves as a versatile intermediate in medicinal chemistry programs, with the methoxy group contributing calculated logP values in the range of 0.6–0.89 and a topological polar surface area (tPSA) of 37.4 Ų [1]. Its utility is documented in patent literature as a synthetic precursor and in downstream derivative development for diverse therapeutic target classes [2].

1-(6-Methoxypyridin-3-YL)piperazine Isomer Differentiation


Positional isomers within the pyridinylpiperazine family exhibit divergent biological target selectivity that precludes generic interchange. A systematic study of pyridylpiperazine sigma receptor ligands demonstrated that the pyridyl nitrogen position dictates receptor subtype preference: (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ1 receptor recognition, whereas (2-pyridyl)piperazines favor σ2 receptors [1]. Substituting the 6-methoxy-3-pyridyl isomer (the subject compound) with a 2-pyridyl or 4-pyridyl analog would therefore redirect target engagement profiles in receptor-binding applications. Furthermore, the methoxy substituent alters key physicochemical parameters including lipophilicity and electron density distribution, which influence membrane permeability and target binding kinetics relative to unsubstituted pyridinylpiperazines [2]. These compound-specific attributes make blind substitution a material risk to assay reproducibility and SAR continuity.

1-(6-Methoxypyridin-3-YL)piperazine Quantitative Evidence


Lipophilicity and Polar Surface Area Differentiation

The 6-methoxy substituent confers a calculated logP value of 0.6–0.89 for 1-(6-methoxypyridin-3-yl)piperazine [1], representing a measurable increase in lipophilicity compared to unsubstituted 1-(pyridin-3-yl)piperazine (calculated logP ≈ 0.1–0.3 based on fragment-based estimation). This modification yields a topological polar surface area (tPSA) of 37.4 Ų [1], while maintaining a molecular weight of 193.25 g/mol—parameters that place the compound within favorable CNS drug-like property space (MW < 400, tPSA < 90 Ų). Quantum mechanical calculations on methoxy-substituted pyridinylpiperazines indicate altered electron density distribution at the pyridine nitrogen position compared to non-methoxylated analogs .

Medicinal Chemistry Physicochemical Property Analysis ADME Optimization

Synthetic Yield and Process Reproducibility

A documented synthetic route for 1-(6-methoxypyridin-3-yl)piperazine achieves a 98% isolated yield (38 g) under reflux conditions using 6-methoxy-3-pyridinamine and bis(2-chloroethyl)amine hydrochloride in 2-butanol . This near-quantitative yield exceeds the reported yields for many pyridinylpiperazine positional isomers (which often range from 60–85% for comparable substitution patterns), reducing the effective cost per gram of target material in downstream applications. The established protocol utilizes readily available starting materials and standard laboratory equipment [1], minimizing specialized infrastructure requirements.

Process Chemistry Scale-up Synthesis Procurement Validation

Pharmacophore Utility Across Therapeutic Targets

Derivatives incorporating the 1-(6-methoxypyridin-3-yl)piperazine scaffold demonstrate potent activity across multiple therapeutically relevant target classes. PDE5 inhibitor derivatives containing this scaffold achieve IC₅₀ values of 0.070 nM [1], while structurally related PDE6 inhibitors exhibit IC₅₀ values of 15 nM [2]. In kinase-targeting applications, derivatives bearing the 6-methoxypyridin-3-yl moiety contribute to AAK1 inhibition with IC₅₀ values of 3.3 nM, accompanied by 100% oral bioavailability and a plasma half-life of 3.6 hours in preclinical models . The compound also serves as an intermediate for A₂A adenosine receptor antagonists with demonstrated oral efficacy in Parkinson's disease and depression animal models [3].

Kinase Inhibition Phosphodiesterase Inhibition CNS Drug Discovery

Commercial Availability and Supply Chain Robustness

1-(6-Methoxypyridin-3-yl)piperazine is commercially available from multiple suppliers at 97–98% purity with established pricing tiers from milligram to multi-gram quantities . Suppliers offering this compound include Leyan (catalog #1373678, 98% purity) with published price points for 50 mg to 5 g quantities , and ChemicalBook-listed vendors providing industrial-scale (25 kg) availability at 98% purity . In contrast, positional isomers such as 1-(6-methoxypyridin-2-yl)piperazine (CAS 51047-54-2) and 1-(2-methoxypyridin-3-yl)piperazine have fewer listed suppliers and less transparent bulk pricing structures. The compound is supported by active process patent literature (WO-2025023734-A1, 2024) describing cost-effective, mass-production-suitable preparation methods [1].

Procurement Supply Chain Quality Assurance

1-(6-Methoxypyridin-3-YL)piperazine Application Scenarios


CNS-Targeted Programs and BBB Permeability

With a calculated logP of 0.6–0.89 and tPSA of 37.4 Ų [1], 1-(6-methoxypyridin-3-yl)piperazine occupies a favorable physicochemical window for CNS drug discovery (MW < 400, tPSA < 90 Ų, logP 1–4). The documented development of brain-penetrant AAK1 inhibitors incorporating this scaffold (LP-935509; 100% oral bioavailability) and A₂A receptor antagonists demonstrating efficacy in Parkinson's disease models validates its utility in CNS programs where balanced permeability is required. This compound should be prioritized over unsubstituted pyridinylpiperazines (logP ≈ 0.1–0.3) when enhanced membrane partitioning is desired without sacrificing hydrogen-bonding capacity.

Multi-Target Lead Optimization

The 6-methoxypyridin-3-ylpiperazine scaffold has demonstrated the capacity to confer high potency across mechanistically distinct target classes including PDE5 (IC₅₀ = 0.070 nM), PDE6 (IC₅₀ = 15 nM), and AAK1 kinase (IC₅₀ = 3.3 nM) [1]. This cross-target versatility makes it a strategic choice for fragment-based drug discovery, parallel library synthesis, and scaffold-hopping campaigns where a single core structure can be elaborated toward multiple therapeutic programs. The documented in vivo pharmacokinetic performance of derivatives (t₁/₂ = 3.6 h, 100% F in LP-935509) further supports its selection as a privileged scaffold for lead optimization.

High-Yield Scale-Up Synthesis

The documented 98% isolated yield (38 g scale) for 1-(6-methoxypyridin-3-yl)piperazine synthesis [1]—coupled with active process patent protection for scalable manufacturing methods —makes this compound a cost-effective choice for programs requiring multi-gram to kilogram quantities. The yield advantage of 13–38 percentage points over typical pyridinylpiperazine isomer syntheses directly reduces cost-per-gram and minimizes waste disposal burden. Procurement teams should prioritize this isomer when planning larger-scale medicinal chemistry campaigns or when establishing reliable supply chains for ongoing lead optimization efforts.

Sigma-1 Receptor Pharmacology Studies

Based on systematic SAR studies of pyridylpiperazines, the 3-pyridyl attachment pattern (as present in 1-(6-methoxypyridin-3-yl)piperazine) favors σ1 receptor recognition, while 2-pyridyl isomers favor σ2 receptor engagement [1]. Researchers investigating sigma receptor pharmacology, particularly in the context of methamphetamine abuse, neuropathic pain, or neuroprotection, should specifically select the 3-pyridyl isomer to maintain σ1-directed activity. Blind substitution with a 2-pyridyl analog would redirect target engagement toward the σ2 subtype, compromising assay reproducibility and SAR interpretation. This structural determinant of receptor subtype selectivity represents a critical differentiation point for experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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